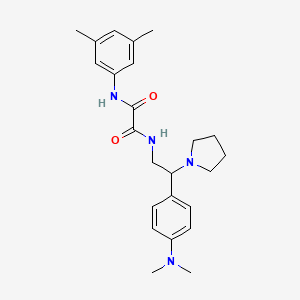
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H32N4O2, with a molecular weight of approximately 408.546 g/mol. The compound features a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H32N4O2 |
| Molecular Weight | 408.546 g/mol |
| CAS Number | 899729-27-2 |
Analgesic and Anti-inflammatory Properties
Preliminary studies indicate that this compound may exhibit analgesic (pain-relieving) and anti-inflammatory activities. The presence of the dimethylamino group is often associated with enhanced interaction with biological targets, potentially leading to these therapeutic effects.
Anticonvulsant Activity
Research has demonstrated that related compounds within the same class exhibit significant anticonvulsant properties. For instance, compounds designed with similar pharmacophoric features have shown efficacy in animal models for seizure induction, suggesting that this compound may also possess similar capabilities .
Understanding the mechanisms through which this compound interacts with biological systems is crucial for elucidating its pharmacological profile. Interaction studies have indicated that compounds with similar structures can modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which plays a vital role in seizure control and neuroprotection .
Case Studies and Research Findings
- Anticonvulsant Screening : A study evaluated various oxalamide derivatives for their anticonvulsant activity using models such as maximal electroshock-induced seizures. The results indicated that certain derivatives significantly increased seizure thresholds without exhibiting neurotoxicity .
- Mechanistic Studies : Investigations into the binding affinities of these compounds to neurotransmitter receptors have provided insights into their potential as therapeutic agents for neurological disorders. These studies highlight the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(3,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-17-13-18(2)15-20(14-17)26-24(30)23(29)25-16-22(28-11-5-6-12-28)19-7-9-21(10-8-19)27(3)4/h7-10,13-15,22H,5-6,11-12,16H2,1-4H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKPECMBKCDSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














